molecular formula C39H70N8O12S B14765479 HPV16 E7 (86-93) acetate

HPV16 E7 (86-93) acetate

カタログ番号: B14765479
分子量: 875.1 g/mol
InChIキー: UUZNPYYYNUEXFC-CBUKHBBPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HPV16 E7 (86-93) acetate is a synthetic peptide fragment derived from residues 86–93 of the human papillomavirus type 16 (HPV16) E7 oncoprotein, modified with an acetate group to enhance stability . This peptide corresponds to an HLA-A*02:01-restricted epitope, enabling its presentation by major histocompatibility complex (MHC) class I molecules on antigen-presenting cells to activate cytotoxic T lymphocytes (CTLs) . The HPV16 E7 protein is a critical oncoprotein that disrupts cell cycle regulation by binding to the retinoblastoma (pRb) tumor suppressor protein via its LXCXE domain, promoting S-phase entry and cellular transformation . The 86–93 region lies outside the LXCXE motif but is implicated in immunogenic responses, making it a candidate for therapeutic vaccines targeting HPV-associated cancers, particularly cervical carcinoma .

特性

分子式

C39H70N8O12S

分子量

875.1 g/mol

IUPAC名

acetic acid;(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C37H66N8O10S.C2H4O2/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2;1-2(3)4/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55);1H3,(H,3,4)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-;/m0./s1

InChIキー

UUZNPYYYNUEXFC-CBUKHBBPSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N.CC(=O)O

正規SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N.CC(=O)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of HPV16 E7 (86-93) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of HPV16 E7 (86-93) acetate follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then purified and characterized using techniques like mass spectrometry and NMR spectroscopy to ensure its purity and structural integrity.

化学反応の分析

Types of Reactions

HPV16 E7 (86-93) acetate can undergo various chemical reactions, including:

    Oxidation: The cysteine residue in the peptide can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Amino acid derivatives with protecting groups in SPPS.

Major Products

The major products formed from these reactions include disulfide-bonded dimers, reduced peptides with free thiols, and peptide analogs with substituted amino acids.

科学的研究の応用

HPV16 E7 (86-93) acetate has a wide range of scientific research applications:

類似化合物との比較

Comparison with Similar Compounds

HPV16 E7 Peptides from Other Regions

  • HPV16 E7 (49–66): This region contains epitopes recognized by monoclonal antibodies (mAbs) 69E2 and 79A11, which bind to conformational epitopes critical for diagnostic assays. Unlike the 86–93 peptide, this region is part of the zinc-binding domain, essential for E7 dimerization and oncogenic activity .
  • HPV16 E7 (73–90): Overlaps with the LXCXE domain (residues 79–83), which directly interacts with pRb. Peptides from this region may interfere with E7-pRb binding but are less immunogenic due to structural constraints .

E7 Peptides from Other HPV Types

  • HPV18 E7 (87–94) : Shares 60% sequence homology with HPV16 E7 (86–93). However, HPV18 E7 peptides exhibit lower binding affinity to HLA-A*02:01, resulting in weaker CTL responses in preclinical models .
  • HPV45 E7 (85–92) : Despite 46% sequence homology with HPV16 E7, its tertiary structure (modeled via SWISS-MODEL) shows a divergent surface charge distribution, reducing cross-reactivity with HPV16 E7-specific antibodies .

Structurally Modified E7 Peptides

  • Sig/E7/LAMP-1 Chimera: A vaccinia virus-based vaccine fusing HPV16 E7 with lysosomal sorting signals from LAMP-1.
  • HPV16 E7 (86–93) Conjugated to Carrageenan : Marine polysaccharides like carrageenan act as adjuvants, boosting antigen-specific CTL responses by 3-fold compared to peptide-alone formulations .

Multivalent HPV Peptide Vaccines

  • HPV16/18/58 E6/E7 Fusion Proteins: Co-expression of E6/E7 from multiple high-risk HPV types in recombinant vaccinia vectors broadens immune coverage.

Key Data Tables

Table 1: Immunogenicity of HPV E7 Peptides

Peptide HPV Type HLA Restriction CTL Response (IFN-γ+ cells/10⁶ PBMCs) Tumor Regression (Preclinical Models)
HPV16 E7 (86–93) 16 HLA-A*02:01 1,200 ± 150 60% (TC-1)
HPV18 E7 (87–94) 18 HLA-A*02:01 450 ± 80 25% (HeLa)
Sig/E7/LAMP-1 16 MHC II 2,800 ± 300 80% (TC-1)

Table 2: Functional Comparison of E7 Oncoproteins

Feature HPV16 E7 HPV11 E7 HPV45 E7
LXCXE Domain Present Absent Present
HDAC Recruitment Yes (MHC I suppression) No Partial
Zinc-Binding Motif Cys-X-X-Cys Cys-X-X-Cys Cys-X-X-Cys
pRb Binding High None Moderate

Research Findings and Implications

  • Diagnostic Utility: HPV16 E7 (86–93) acetate-based ELISAs demonstrate 97.5% specificity in cervical cancer serology but lower sensitivity (62.5%) compared to E6 peptides (78.6%) .
  • Therapeutic Limitations : Native HPV16 E7 peptides exhibit poor MHC class II presentation, necessitating structural modifications (e.g., LAMP-1 fusion) for robust CD4+ T-cell activation .
  • Oncogenic Context: HPV16 E7 upregulates Dnmt1, promoting E-cadherin silencing and metastasis . Peptide vaccines targeting non-oncogenic epitopes (e.g., 86–93) avoid interference with these pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。